2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide
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Overview
Description
2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide is a complex organic compound characterized by the presence of a bromine atom, a sulfonamide group, and a dithiepan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable benzenesulfonamide derivative, followed by the introduction of the dithiepan ring through a series of nucleophilic substitution reactions. The reaction conditions often involve the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the dithiepan ring can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide: shares similarities with other sulfonamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dithiepan ring, in particular, adds a level of complexity and potential for diverse applications that are not commonly found in simpler sulfonamide derivatives.
Properties
IUPAC Name |
2-bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3S3/c13-10-3-1-2-4-11(10)20(16,17)14-7-12(15)8-18-5-6-19-9-12/h1-4,14-15H,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPANKIKVJUUDKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNS(=O)(=O)C2=CC=CC=C2Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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